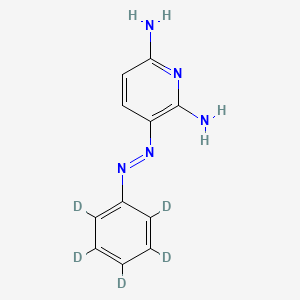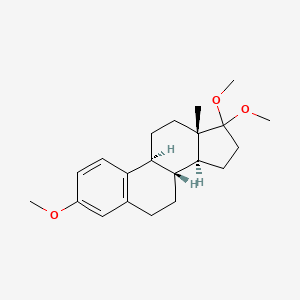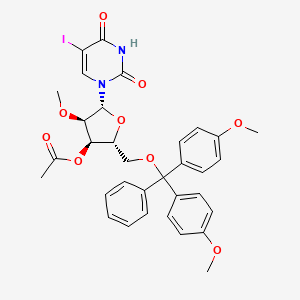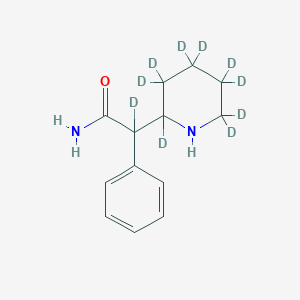
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is a compound that belongs to the class of nitrosamines. Nitrosamines are known for their carcinogenic properties and are often found as contaminants in various products, including tobacco and certain medications . This compound is specifically used as a reference standard in pharmaceutical research and quality control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester typically involves the nitrosation of N-methyl-4-aminobutyric acid. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) . The reaction is usually conducted at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in a neat form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites such as methyl-2-oxopropylnitrosamine.
Reduction: Reduction reactions can break the nitroso group, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Methyl-2-oxopropylnitrosamine.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester has several scientific research applications:
Mécanisme D'action
The carcinogenic effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester are primarily due to its ability to form reactive metabolites. These metabolites can interact with DNA, leading to mutations and the initiation of carcinogenesis . The compound is oxidized in the liver to form methyl-2-oxopropylnitrosamine, which is highly reactive and can cause DNA damage . The molecular targets include DNA bases, leading to the formation of adducts that disrupt normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Similar in structure and also a potent carcinogen.
N-Nitrosomethylphenylamine (NMPA): Used in similar applications as a reference standard.
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester is unique due to its specific structure, which includes a deuterium-labeled methyl ester group. This labeling makes it particularly useful in mass spectrometry studies for the accurate quantification of nitrosamines .
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
methyl 4-[nitroso(trideuteriomethyl)amino]butanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3/i1D3 |
Clé InChI |
YAYDTYCLARRGKS-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCC(=O)OC)N=O |
SMILES canonique |
CN(CCCC(=O)OC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)

![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)


![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)




![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
